![molecular formula C19H19NO4 B367245 1'-(2-苯氧基乙基)-1',2'-二氢螺环([1,3]二氧六环-2,3'-吲哚)-2'-酮 CAS No. 853751-53-8](/img/structure/B367245.png)

1'-(2-苯氧基乙基)-1',2'-二氢螺环([1,3]二氧六环-2,3'-吲哚)-2'-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1’-(2-Phenoxyethyl)-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one” is a complex organic molecule. It seems to contain a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

Indole and its derivatives can be synthesized in water using various methodologies. Different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles have been used to synthesize either the indole nucleus or its derivatives .

Chemical Reactions Analysis

The chemical reactions involving indole and its derivatives are diverse. They can be synthesized in water and have been used in a wide variety of reactions, including C–C coupling reactions .

Physical and Chemical Properties Analysis

Physical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties refer to a substance’s ability to change into different substances .

科学研究应用

β-O-4 键断裂的机理见解

横山 (2015) 的研究探索了木质素模型化合物在水性二氧六环溶液中的酸解机理,提供了对具有与 1'-(2-苯氧基乙基)-1',2'-二氢螺环([1,3]二氧六环-2,3'-吲哚)-2'-酮 相似的结构元素的化合物的反应性的见解。这项研究突出了 γ-羟甲基的存在和在这些化合物降解中存在氢化物转移机理的重要作用,这对于理解复杂木质素衍生材料在各种科学应用中的化学行为至关重要 (Yokoyama,2015)。

吲哚合成和分类

Taber 和 Tirunahari (2011) 综述了吲哚合成的多种方法,提供了一个分类框架,该框架可能与合成具有吲哚结构的化合物(包括 1'-(2-苯氧基乙基)-1',2'-二氢螺环([1,3]二氧六环-2,3'-吲哚)-2'-酮)有关。他们的工作对构建吲哚核心的策略提供了全面的概述,这对参与合成用于制药或材料科学应用的新型吲哚衍生物的研究人员至关重要 (Taber & Tirunahari,2011)。

螺环衍生物作为抗氧化剂

Acosta-Quiroga 等人 (2021) 对螺环化合物的抗氧化活性的综述强调了与 1'-(2-苯氧基乙基)-1',2'-二氢螺环([1,3]二氧六环-2,3'-吲哚)-2'-酮 相似的结构特征的重要性。他们讨论了氧原子和酚基的存在如何促成螺环衍生物的抗氧化性能,这可能与食品保鲜、制药和材料科学中新型抗氧化剂的开发有关 (Acosta-Quiroga 等人,2021)。

安全和危害

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been associated with a wide range of biological activities . They have been found to interact with various biological receptors and enzymes, exhibiting anticancer, antibacterial, antiviral, and protein tyrosine phosphatase inhibitory activities .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The interaction often involves binding to the target, which can inhibit or enhance the target’s function, leading to downstream effects.

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways, depending on their specific targets . These can include pathways related to cell growth and proliferation, immune response, and signal transduction, among others.

Result of Action

Based on the known activities of indole derivatives, the effects could potentially include changes in cell growth and proliferation, immune response, and signal transduction .

属性

IUPAC Name |

1'-(2-phenoxyethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c21-18-19(23-12-6-13-24-19)16-9-4-5-10-17(16)20(18)11-14-22-15-7-2-1-3-8-15/h1-5,7-10H,6,11-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQKKWPXXXNENJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(C3=CC=CC=C3N(C2=O)CCOC4=CC=CC=C4)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-chloro-2-methylphenoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367163.png)

![5-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367170.png)

![2-({1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B367171.png)

![4-(4-hydroxyphenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367187.png)

![4-(3-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367188.png)

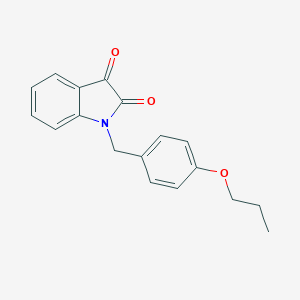

![1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione](/img/structure/B367197.png)

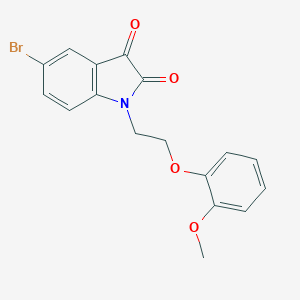

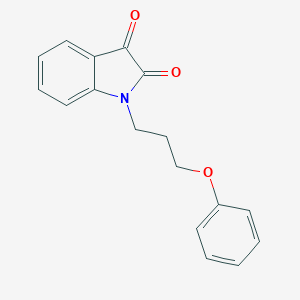

![1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione](/img/structure/B367203.png)

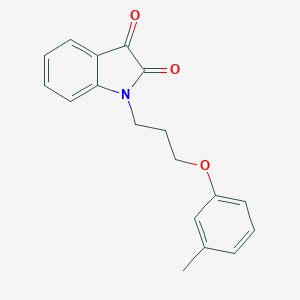

![1-[3-(4-Methylphenoxy)propyl]indole-2,3-dione](/img/structure/B367207.png)